molecular formula C27H21N6OP B3325312 N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine CAS No. 2097565-50-7

N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine

Cat. No.: B3325312
CAS No.: 2097565-50-7
M. Wt: 476.5 g/mol
InChI Key: BYBPCRHFHINSTM-UHFFFAOYSA-N
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Description

N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine is a hypothetical or emerging compound with a complex structure featuring a central phosphoryl group bridging two quinolin-3-ylamino moieties and a third quinolin-3-amine substituent. This article compares these analogs to infer plausible characteristics of the target compound.

Properties

IUPAC Name

N-bis(quinolin-3-ylamino)phosphorylquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N6OP/c34-35(31-22-13-19-7-1-4-10-25(19)28-16-22,32-23-14-20-8-2-5-11-26(20)29-17-23)33-24-15-21-9-3-6-12-27(21)30-18-24/h1-18H,(H3,31,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBPCRHFHINSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NP(=O)(NC3=CC4=CC=CC=C4N=C3)NC5=CC6=CC=CC=C6N=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N6OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine typically involves a multi-step process. One common method includes the reaction of quinoline derivatives with phosphorylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various quinoline derivatives with altered functional groups.

Scientific Research Applications

N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Arylethyl)quinolin-3-amines

These derivatives (e.g., 42–46 in ) share the quinolin-3-amine core but lack the phosphoryl bridge. Key differences include:

  • Synthesis: Prepared via nucleophilic substitution of 3-bromoquinoline with substituted ethylamines (e.g., cyclohexylethyl, naphthylethyl) under mild conditions .
  • Physical Properties: Vary from colorless oils (e.g., 42) to yellow solids (e.g., 43–45), depending on aryl substituents. NMR data confirm regioselective amination at the quinoline 3-position .
  • Bioactivity: Anti-mycobacterial activity noted in related marine alkaloid-inspired compounds, though specific data for 42–46 are unreported .

Quinoxaline-Based Amines

  • 3,3'-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) (): Structure: Features two quinoxaline cores linked via a phenylene bridge, contrasting with the phosphoryl bridge in the target compound.

Functionalized Quinoline-Piperazine Hybrids

  • 5-(4-Arylpiperazin-1-yl)-N-Quinolinyl-pentanamides (): Synthesis: Quinolin-3-amine reacts with bromopentanoyl chloride, followed by piperazine substitution . Electronic Properties: Modifications impact HOMO/LUMO levels, critical for drug-receptor interactions.

Key Data Tables

Table 2: Physicochemical and Electronic Properties

Compound λmax (nm) HOMO (eV) LUMO (eV) Thermal Stability (°C) Bioactivity Reference
DNB (Quinoxaline derivative) 348 -5.03 -2.46 >400 Hole-transport layer (HTL)
bDNB (Quinoxaline derivative) 356 -5.02 -2.76 >400 HTL material
N-Phenethylquinolin-3-amine N/A N/A N/A N/A Anti-mycobacterial

Research Findings and Implications

Synthetic Feasibility : The phosphoryl bridge in the target compound may require advanced coupling strategies (e.g., Pd-catalyzed cross-coupling or phosphorylation reactions), as seen in and .

Electronic Properties: Quinoline derivatives with extended conjugation (e.g., phenylene bridges in ) exhibit lower LUMO levels (-2.46 to -2.87 eV), suggesting enhanced electron-accepting capacity compared to simpler amines .

Biological Activity

N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article presents an overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes two quinoline moieties linked through a phosphoryl group. This structure is believed to contribute to its biological activities, particularly its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Research suggests that compounds with similar structures exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting DNA methyltransferases (DNMTs) .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on several cancer cell lines to evaluate the efficacy of this compound. The following table summarizes the half-maximal effective concentration (EC50) values observed for this compound across different cell lines:

Cell Line EC50 (µM) Remarks
KG-1 (Leukemia)0.9High potency against DNMT3A
MCF7 (Breast Cancer)0.053Induces significant apoptosis
PC3 (Prostate Cancer)15Moderate sensitivity
MDA-MB-231 (Breast Cancer)10Effective in reducing viability

These results indicate that this compound exhibits potent cytotoxic effects, particularly against leukemia and breast cancer cell lines.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the quinoline moieties can significantly impact the biological activity of the compound. For instance, the presence of specific substituents on the quinoline rings enhances or diminishes the compound's ability to inhibit DNMTs and induce apoptosis .

Case Studies

Case Study 1: Inhibition of DNMTs

In a study examining the inhibition of DNMTs, this compound demonstrated an EC50 value of 0.9 µM against DNMT3A, indicating a strong potential for reactivating silenced genes in cancer cells. The compound's efficacy was compared to known inhibitors like SGI-1027, showcasing comparable potency .

Case Study 2: Apoptosis Induction

Another study focused on breast cancer cell lines (MCF7 and MDA-MB-231), where this compound was found to induce apoptosis at low concentrations (EC50 = 0.053 µM). The mechanism involved downregulation of Hsp90 client proteins, which are crucial for cancer cell survival .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution for amination and phosphorylation. Key steps include:

  • Amination : Use of intermediates like 7,8-dimethoxyquinolin-3-amine (prepared via tert-butyl carbamate protection/deprotection) .
  • Phosphorylation : Reaction with phosphorylating agents under anhydrous conditions, optimized for stoichiometry and temperature .
  • Purification : Preparative thin-layer chromatography (PTLC) or column chromatography to isolate high-purity products .
  • Critical Conditions : Solvent choice (e.g., dichloromethane for substitutions), catalyst selection (e.g., Cu(OAc)₂ for coupling reactions), and inert atmospheres to prevent oxidation .

Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?

  • Methodological Answer : Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and amine/phosphoryl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI+) to verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of functional groups like N-H stretches (3200–3400 cm⁻¹) and P=O bonds (1250–1350 cm⁻¹) .
  • Chromatography : HPLC with UV detection to assess purity (>95% threshold for research-grade material) .

Q. What are the stability considerations for storing this compound, and how should decomposition be monitored?

  • Methodological Answer :

  • Storage : In sealed, amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis/oxidation .
  • Decomposition Monitoring :
  • Regular TLC analysis to detect degradation products (e.g., free quinoline amines or phosphoryl byproducts) .
  • Periodic NMR or HPLC validation to confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference spectral data with structurally similar compounds (e.g., 7,8-dimethoxy-N-phenethylquinolin-3-amine ).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
  • Reaction Optimization : Adjust reaction stoichiometry or purification protocols (e.g., gradient elution in chromatography) to isolate isomers or byproducts .

Q. What in silico methods predict the biological activity of this compound, and how are these validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Use tools like AutoDock Vina with target proteins (e.g., mycobacterial enzymes) based on PubChem 3D conformers .
  • MD Simulations : Assess binding stability via GROMACS or AMBER over 100-ns trajectories .
  • Experimental Validation : In vitro assays (e.g., MIC testing against Mycobacterium tuberculosis) to correlate docking scores with activity .

Q. What strategies optimize the reaction pathway for introducing phosphoryl groups into quinolin-3-amine derivatives?

  • Methodological Answer :

  • Reagent Selection : Use phosphorus oxychloride (POCl₃) or diphenylphosphoryl chloride for controlled phosphorylation .
  • Solvent Optimization : Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize side reactions .
  • Workup Protocols : Quench reactions with ice-cold NaHCO₃ to neutralize excess reagent, followed by extraction with ethyl acetate .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported NMR chemical shifts for phosphorylated intermediates.
    • Resolution :

Verify solvent and internal standard consistency (e.g., TMS in CDCl₃ vs. DMSO-d₆) .

Re-synthesize intermediates using literature protocols (e.g., tert-butyl carbamate protection ).

Collaborate with multiple labs to validate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine
Reactant of Route 2
N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine

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